Cas no 2137443-70-8 (7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine 化学的及び物理的性質
名前と識別子
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- 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine
- 2137443-70-8
- 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
- EN300-1076620
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- インチ: 1S/C12H17NO2/c1-8-2-3-10(15-8)11-12-9(4-6-13-11)5-7-14-12/h5,7-8,10-11,13H,2-4,6H2,1H3
- InChIKey: AKRCFEUOHTXSAC-UHFFFAOYSA-N
- SMILES: O1C(C)CCC1C1C2=C(C=CO2)CCN1
計算された属性
- 精确分子量: 207.125928785g/mol
- 同位素质量: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 34.4Ų
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076620-1.0g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1076620-0.5g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 95% | 0.5g |
$1221.0 | 2023-10-28 | |
Enamine | EN300-1076620-0.25g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 95% | 0.25g |
$1170.0 | 2023-10-28 | |
Enamine | EN300-1076620-10.0g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1076620-1g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 95% | 1g |
$1272.0 | 2023-10-28 | |
Enamine | EN300-1076620-10g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 95% | 10g |
$5467.0 | 2023-10-28 | |
Enamine | EN300-1076620-5g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 95% | 5g |
$3687.0 | 2023-10-28 | |
Enamine | EN300-1076620-0.1g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 95% | 0.1g |
$1119.0 | 2023-10-28 | |
Enamine | EN300-1076620-0.05g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 95% | 0.05g |
$1068.0 | 2023-10-28 | |
Enamine | EN300-1076620-5.0g |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2137443-70-8 | 5g |
$4475.0 | 2023-05-23 |
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-furo2,3-cpyridineに関する追加情報
7-(5-Methyloxolan-2-yl)-4H,5H,6H,7H-Furo[2,3-c]pyridine: A Comprehensive Overview
7-(5-Methyloxolan-2-yl)-4H,5H,6H,7H-Furo[2,3-c]pyridine is a unique heterocyclic compound with the CAS number 2137443-70-8. This compound belongs to the family of fused bicyclic systems, combining a furan ring with a pyridine moiety. The presence of the 5-methyloxolan substituent introduces additional complexity to its structure, making it an interesting subject for both theoretical and experimental studies.
The molecular structure of this compound is characterized by a fused bicyclic system where the furan ring is fused to the pyridine ring in a specific manner. The numbering of the atoms in the fused system follows the IUPAC nomenclature rules, ensuring clarity and precision in communication among chemists. The furo[2,3-c]pyridine core is a key feature of this compound, and its electronic properties are significantly influenced by the conjugation between the oxygen atom in the furan ring and the nitrogen atom in the pyridine ring.
Recent studies have highlighted the potential of furo[2,3-c]pyridine derivatives as building blocks for advanced materials and functional molecules. For instance, researchers have explored their use in designing novel optoelectronic materials due to their unique electronic properties. The incorporation of electron-donating groups like 5-methyloxolan-2-yl can further modulate these properties, making them suitable for applications in organic electronics.
The synthesis of 7-(5-Methyloxolan-2-yl)-4H,5H,6H,7H-Furo[2,3-c]pyridine involves a multi-step process that typically starts with the preparation of precursor compounds. One common approach is the use of cyclization reactions under specific conditions to form the fused bicyclic system. The introduction of substituents like methoxy groups can be achieved through nucleophilic aromatic substitution or other suitable methods.
One of the most promising applications of this compound lies in its potential as a ligand in transition metal complexes. The nitrogen and oxygen atoms in its structure provide coordination sites for metal ions, enabling the formation of stable metal complexes with unique magnetic and electronic properties. Recent research has demonstrated that such complexes can exhibit interesting catalytic activity in organic transformations.
In addition to its role as a ligand, this compound has also been investigated for its potential as a building block in medicinal chemistry. Its ability to form hydrogen bonds and its rigid structure make it an attractive candidate for drug design. Researchers have explored its interactions with biological targets such as enzymes and receptors using computational methods.
The study of 7-(5-Methyloxolan-2-yl)-4H,5H,6H,7H-Furo[2,3-c]pyridine has also contributed to our understanding of aromaticity and conjugation in fused bicyclic systems. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns. These findings have implications for both synthetic chemistry and materials science.
Furthermore, this compound has been used as a model system for studying photochemical reactions. Its absorption properties make it suitable for applications in light-harvesting materials and photovoltaic devices. Recent experiments have shown that incorporating this compound into polymer matrices can enhance their optical properties.
In conclusion,7-(5-Methyloxolan-2-yl)-4H,5H,6H,H-Furo[2,c]pyridine is a versatile compound with significant potential in various fields of chemistry and materials science. Its unique structure and electronic properties make it an attractive subject for both fundamental research and applied studies. As research continues to uncover new applications for this compound,furo[2,c]pyridine derivatives are expected to play an increasingly important role in modern chemistry.
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